2-甲氧基-5-硝基吡啶

描述

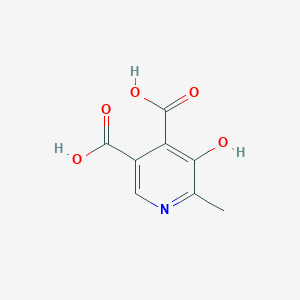

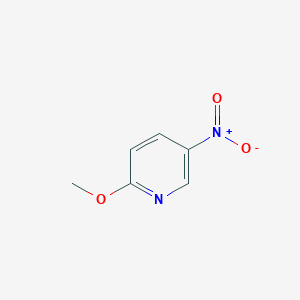

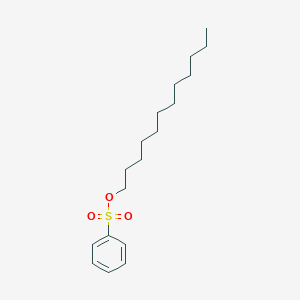

2-Methoxy-5-nitropyridine (2M5NP) is an organic compound consisting of a nitro group and a methoxy group bound to a pyridine ring. It is a colorless solid with a melting point of 81°C and a boiling point of 133°C. 2M5NP is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers and in the preparation of dyes. 2M5NP has been studied extensively in the laboratory and has been found to have several interesting biochemical and physiological effects.

科学研究应用

吡咯并吡啶酮的合成

2-甲氧基-5-硝基吡啶: 用于合成吡咯并吡啶酮,这类化合物作为潜在的蛋白质酪氨酸激酶抑制剂受到关注 . 这些抑制剂可以通过阻断特定酶(这些酶会发出信号让癌细胞增殖)在靶向性癌症治疗中发挥重要作用。

席夫碱的开发

该化合物是席夫碱形成的前体,席夫碱通常由伯胺与醛或酮缩合形成。 一个具体应用是创造席夫碱配体及其铜配合物,该配合物在催化和各种化学过程中的功能材料方面具有潜在应用 .

安全和危害

未来方向

The global market for 2-Methoxy-5-Nitropyridine is expected to grow at a CAGR of 12.5% during the forecasted period . It is anticipated to reach a revised size of USD XX million by 2030 .

Relevant Papers The paper titled “Hydrogenation of nitroarenes in continuous flow with TPP/Raney Ni” discusses the use of 2-Methoxy-5-nitropyridine in the synthesis of pyrrolopyridones as a potential protein tyrosine kinase inhibitor .

作用机制

Target of Action

2-Methoxy-5-nitropyridine is primarily used in the synthesis of pyrrolopyridones . These compounds are potential protein tyrosine kinase inhibitors . Protein tyrosine kinases play a crucial role in cellular signal transduction pathways, which regulate cell growth, differentiation, metabolism, and migration .

Mode of Action

As a potential protein tyrosine kinase inhibitor, it likely interacts with the atp-binding site of the kinase, preventing the phosphorylation of tyrosine residues on target proteins . This inhibition disrupts the signal transduction pathways, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 2-Methoxy-5-nitropyridine are likely those regulated by protein tyrosine kinases. These include pathways involved in cell growth, differentiation, metabolism, and migration . By inhibiting protein tyrosine kinases, 2-Methoxy-5-nitropyridine can potentially disrupt these pathways, leading to downstream effects such as the inhibition of cell proliferation .

Result of Action

The molecular and cellular effects of 2-Methoxy-5-nitropyridine’s action would depend on its specific targets and the pathways it affects. As a potential protein tyrosine kinase inhibitor, its primary effect would likely be the disruption of signal transduction pathways, leading to changes in cellular processes such as cell growth and differentiation .

生化分析

Biochemical Properties

2-Methoxy-5-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of pyrrolopyridones. These pyrrolopyridones are known to inhibit protein tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can affect various signaling pathways within cells, making 2-Methoxy-5-nitropyridine a valuable tool in studying these pathways.

Cellular Effects

The effects of 2-Methoxy-5-nitropyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting protein tyrosine kinases, 2-Methoxy-5-nitropyridine can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events . This can lead to changes in gene expression and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, 2-Methoxy-5-nitropyridine exerts its effects through specific binding interactions with biomolecules. It binds to the active site of protein tyrosine kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition can disrupt various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, 2-Methoxy-5-nitropyridine may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxy-5-nitropyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Methoxy-5-nitropyridine is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to 2-Methoxy-5-nitropyridine can lead to sustained inhibition of protein tyrosine kinases, resulting in prolonged alterations in cellular signaling and function.

Dosage Effects in Animal Models

The effects of 2-Methoxy-5-nitropyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of protein tyrosine kinases and associated cellular processes . Excessive doses of 2-Methoxy-5-nitropyridine can result in toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage range to achieve the desired effects without causing harm to the organism.

Metabolic Pathways

2-Methoxy-5-nitropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain biological activity . These metabolic pathways can influence the overall efficacy and safety of 2-Methoxy-5-nitropyridine in biochemical and pharmacological applications.

Transport and Distribution

Within cells and tissues, 2-Methoxy-5-nitropyridine is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of 2-Methoxy-5-nitropyridine is crucial for optimizing its use in research and therapeutic settings.

Subcellular Localization

The subcellular localization of 2-Methoxy-5-nitropyridine can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 2-Methoxy-5-nitropyridine may accumulate in the cytoplasm or nucleus, where it can interact with target proteins and exert its biochemical effects. Understanding the subcellular localization of 2-Methoxy-5-nitropyridine is essential for elucidating its mechanism of action and optimizing its use in various applications.

属性

IUPAC Name |

2-methoxy-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6-3-2-5(4-7-6)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPLOZFIOAEYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202868 | |

| Record name | 2-Methoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5446-92-4 | |

| Record name | 6-Methoxy-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5446-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005446924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5446-92-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the basicity order of aqueous dipolar aprotic solvents in relation to 2-Methoxy-5-nitropyridine?

A: The alkaline hydrolysis of 2-Methoxy-5-nitropyridine is significantly influenced by the basicity of the solvent environment. Research has established a specific order of basicity for various aqueous dipolar aprotic solvents, with Hexamethylphosphoramide and Dimethyl sulfoxide exhibiting the highest basicity, followed by Tetramethylurea, Dimethylformamide, Pyridine, Sulfolane, Acetonitrile, and finally Dioxane []. This order is primarily attributed to the hydrogen-bonding capacity of each solvent. Understanding this order is crucial as it directly affects the rate of hydrolysis of 2-Methoxy-5-nitropyridine in these solvents. []

Q2: How does Pyridine's behavior differ from other dipolar aprotic solvents in reactions involving 2-Methoxy-5-nitropyridine?

A: Unlike other dipolar aprotic solvents, Pyridine demonstrates a unique behavior in reactions with 2-Methoxy-5-nitropyridine. While most solvents influence the reaction rate based on their basicity, Pyridine acts as a direct nucleophilic catalyst []. This means Pyridine actively participates in the reaction mechanism, directly interacting with 2-Methoxy-5-nitropyridine to facilitate the substitution reaction. This catalytic behavior sets it apart from other solvents in the series.

Q3: Can 2-Methoxy-5-nitropyridine be used as a starting material for synthesizing other compounds?

A: Yes, 2-Methoxy-5-nitropyridine serves as a valuable starting material in organic synthesis, particularly for creating diverse 2,5-disubstituted pyridine derivatives []. The reactivity of the nitro group and the methoxy group allows for various transformations. For example, it can undergo amination reactions in the presence of liquid ammonia and potassium permanganate to yield 2-Amino-6-methoxyl-3-nitropyridine []. This versatility makes it a useful building block in the development of new compounds with potentially valuable properties.

Q4: Are there specific analytical techniques used to study 2-Methoxy-5-nitropyridine?

A: While the provided research doesn't delve into specific analytical methods for 2-Methoxy-5-nitropyridine, it highlights the use of ¹H NMR spectroscopy to assess the purity of related compounds []. This suggests that ¹H NMR, a common technique for structural characterization, is likely applicable to 2-Methoxy-5-nitropyridine as well. Additionally, considering its reactivity, techniques like UV-Vis spectroscopy to monitor reaction kinetics and perhaps mass spectrometry for product identification could be relevant in studying its chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)

![9-Oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B154653.png)